molecular formula C11H13N5S B2573483 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole CAS No. 1004643-58-6

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole

Cat. No.: B2573483
CAS No.: 1004643-58-6
M. Wt: 247.32
InChI Key: YXDUDBBNROLGRX-UHFFFAOYSA-N
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Description

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes an isothiocyanate group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Isothiocyanate Group: The isothiocyanate group is introduced by reacting the pyrazole derivative with thiophosgene or a similar reagent under controlled conditions.

    Ethylation and Methylation: The final steps involve the ethylation and methylation of the pyrazole ring to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The isothiocyanate group can participate in nucleophilic substitution reactions, leading to the formation of thiourea derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The pyrazole ring can participate in cyclization reactions, forming more complex ring structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions include thiourea derivatives, oxidized or reduced pyrazole compounds, and various cyclized products.

Scientific Research Applications

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole involves its interaction with specific molecular targets. The isothiocyanate group can react with nucleophilic sites on proteins and other biomolecules, leading to the formation of covalent bonds. This can result in the modulation of biological pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-4-(4-isocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole: Similar structure but with an isocyanate group instead of an isothiocyanate group.

    1-Ethyl-4-(4-amino-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole: Contains an amino group instead of an isothiocyanate group.

Uniqueness

1-Ethyl-4-(4-isothiocyanato-pyrazol-1-ylmethyl)-5-methyl-1H-pyrazole is unique due to its isothiocyanate group, which imparts distinct reactivity and potential applications in various fields. This sets it apart from similar compounds with different functional groups.

Properties

IUPAC Name

1-ethyl-4-[(4-isothiocyanatopyrazol-1-yl)methyl]-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-3-16-9(2)10(4-14-16)6-15-7-11(5-13-15)12-8-17/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDUDBBNROLGRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)CN2C=C(C=N2)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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